5'-[4-(Hydroxymethyl)phenyl][1,1':3',1''-terphenyl]-4,4''-dimethanol
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex. It consists of a terphenyl group, which is a type of polycyclic aromatic hydrocarbon, with additional phenyl and hydroxymethyl groups . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis
This compound has several notable physicochemical properties. It has a high molecular weight of 396.48 g/mol . It also has a high lipophilicity, with a consensus Log Po/w of 4.6 . Its water solubility is moderate, with a Log S (ESOL) of -5.1 .Scientific Research Applications
- Researchers have investigated novel methods for synthesizing indoles due to their importance. The compound you mentioned contains an indole moiety, making it relevant in this context .
- Application : Researchers explore these derivatives for their potential in treating cancer cells, microbial infections, and various disorders within the human body .
- Some indole derivatives exhibit anti-HIV activity . While I don’t have specific data on this compound, it’s worth investigating its potential in this area .
- Researchers have studied the crystal structure of related compounds. For instance, the crystal structure of N-(2’-hydroxymethyl-5’-phenyl-3’,4’-dihydro-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dimethanol could provide insights into its properties and behavior .
Indole Derivatives Synthesis
Biological Activity and Drug Development
Anti-HIV Activity
Crystallography and Structural Studies
Catalysis and Green Chemistry
Mechanism of Action
The mechanism of action of this compound is not specified in the sources I found. The mechanism of action would depend on the specific application of the compound, which could range from materials science to biomedical research.
properties
IUPAC Name |
[4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15,28-30H,16-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMHSAOJBYOCOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)C3=CC=C(C=C3)CO)C4=CC=C(C=C4)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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